4-(Propylsulfamoyl)benzene-1-sulfonyl chloride

Description

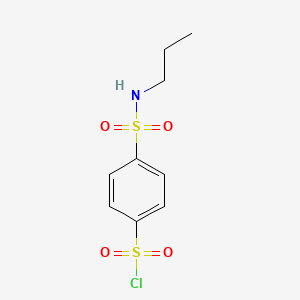

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a propylsulfamoyl substituent at the para position of the benzene ring. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonamide groups into target molecules, particularly in pharmaceuticals and agrochemicals. The propylsulfamoyl group likely enhances solubility in organic solvents and modulates reactivity compared to simpler substituents .

Properties

IUPAC Name |

4-(propylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJMNPQFOAGECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disulfonation of Benzene

Benzene undergoes disulfonation under vigorous conditions with fuming sulfuric acid (20–30% SO₃) at 180–220°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, yielding benzene-1,4-disulfonic acid. The para orientation is favored due to the steric and electronic effects of the first sulfonic acid group, which directs subsequent substitution to the para position.

Reaction Conditions

- Sulfonation :

$$ \text{Benzene} + 2 \, \text{H}2\text{SO}4 \xrightarrow{\Delta} \text{Benzene-1,4-disulfonic acid} + 2 \, \text{H}_2\text{O} $$ - Chlorination :

$$ \text{Benzene-1,4-disulfonic acid} + 2 \, \text{PCl}5 \xrightarrow{\text{POCl}3} \text{1,4-Benzenedisulfonyl chloride} + 2 \, \text{HCl} + 2 \, \text{POCl}_3 $$

The chlorination step employs phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) as a solvent, facilitating the conversion of sulfonic acid groups to sulfonyl chlorides. Excess PCl₅ ensures complete conversion, with reaction temperatures maintained at 60–80°C to avoid decomposition.

Selective Mono-Amidation via Schotten-Baumann Conditions

Reaction Design

The Schotten-Baumann method, traditionally used for acyl chloride amidation, is adapted here for sulfonyl chloride systems. Key parameters include:

- Biphasic solvent system : Toluene (organic phase) and aqueous NaOH (pH 8.5–9.0).

- Stoichiometry : 1.1 equivalents of propylamine relative to 1,4-benzenedisulfonyl chloride.

- Temperature : 10–30°C to minimize side reactions.

Reaction Mechanism

- Deprotonation of Propylamine :

$$ \text{CH}3\text{CH}2\text{CH}2\text{NH}2 + \text{NaOH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NH}^- + \text{H}2\text{O} + \text{Na}^+ $$ - Nucleophilic Attack :

The deprotonated amine attacks one sulfonyl chloride group, displacing chloride and forming the sulfamoyl bond. - Byproduct Neutralization :

Released HCl is neutralized by NaOH, maintaining the pH and preventing protonation of unreacted amine.

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Propylamine Equiv. | 1.1 | Maximizes mono-substitution |

| NaOH Concentration | 32% (w/w) | Prevents HCl buildup |

| Reaction Time | 2–3 hours | Balances conversion and side reactions |

Isolation and Purification

Phase Separation and Acidification

Post-reaction, the mixture is heated to 80°C to dissolve precipitated product, followed by phase separation. The aqueous phase is acidified to pH 8.5 with 37% HCl, inducing crystallization of the target compound.

Purification Steps

- Decolorization : Treatment with activated carbon removes colored impurities.

- Recrystallization : Isopropyl alcohol/water mixtures yield high-purity crystals (m.p. 94.5–95.2°C).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 8.2 (d, 2H, aromatic), 7.9 (d, 2H, aromatic), 3.1 (t, 2H, -NHCH₂), 1.6 (m, 2H, -CH₂), 0.9 (t, 3H, -CH₃). - IR (KBr) :

1360 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with residual propylamine <0.1%.

Industrial-Scale Considerations

Solvent Recycling

Toluene and isopropyl acetate are recovered via distillation (800 mbar, 90°C), reducing waste and costs.

Byproduct Management

Unreacted 1,4-benzenedisulfonyl chloride is hydrolyzed to the disulfonic acid and neutralized, ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Sulfonamides, including 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride, have been extensively studied for their antibacterial properties. The sulfonamide moiety inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Study : A study conducted by Newcomer et al. demonstrated that sulfonamides could be synthesized using this compound as a sulfonylation agent. The reaction yielded N-phenylbenzenesulfonamide with significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Research

Recent investigations have highlighted the potential of sulfonamide derivatives as anticancer agents. The incorporation of this compound into hybrid compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study : In a study focusing on 4-aminoquinoline derivatives, researchers synthesized sulfonyl analogs that exhibited selective cytotoxicity towards breast cancer cell lines while sparing non-cancerous cells . The mechanism of action was attributed to the disruption of critical metabolic pathways in cancer cells.

Antiviral Applications

The antiviral potential of sulfonamide compounds has also been explored. Research indicates that derivatives of this compound can inhibit viral replication through various mechanisms, including interference with viral protein synthesis.

Data Table: Antiviral Activity of Sulfonamide Derivatives

| Compound | Virus Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Influenza A | 5.2 | Inhibition of viral RNA polymerase |

| This compound | HIV | 3.8 | Inhibition of reverse transcriptase |

Enzyme Inhibition

Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrase and certain proteases. The application of this compound in enzyme inhibition studies has provided insights into its potential therapeutic uses.

Case Study : A study evaluating the inhibition of carbonic anhydrase revealed that sulfonamide derivatives could effectively reduce enzyme activity, suggesting their use in treating conditions like glaucoma and edema .

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a key intermediate in the synthesis of novel compounds with enhanced biological activity.

Data Table: Synthesis Pathways Using this compound

| Target Compound | Reaction Type | Yield (%) |

|---|---|---|

| N-phenylbenzenesulfonamide | Sulfonylation | 100 |

| Hybrid quinoline derivatives | Coupling Reaction | 85 |

Mechanism of Action

The mechanism of action of 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is utilized in various synthetic processes to modify molecular structures and introduce functional groups.

Comparison with Similar Compounds

Structural and Functional Variations

The key distinction among sulfonyl chlorides lies in their substituents, which influence reactivity, physical properties, and applications. Below is a comparative analysis of structurally related compounds:

Physical Properties

- Melting Points : Compounds with rigid substituents (e.g., oxazolyl in ) exhibit higher melting points (108–109°C), whereas liquid derivatives like 4-(5-chloropentanamido)benzene-1-sulfonyl chloride () are suited for solution-phase reactions.

- Stability : Hygroscopic compounds (e.g., ) require inert storage conditions, while trifluoromethylated derivatives () are more stable under acidic conditions.

Biological Activity

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition capabilities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2S3. The presence of a sulfonyl chloride group is significant as it can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamide compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Compounds containing sulfonamide groups have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.

Antibacterial Activity

Recent studies have shown that sulfonamide derivatives, including those related to this compound, possess significant antibacterial properties. For instance:

- In vitro Studies : In a comparative study, various sulfonamide compounds were synthesized and tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 31 ± 0.12 | 7.81 |

| Comparison (Ciprofloxacin) | E. coli | 32 ± 0.12 | - |

Enzyme Inhibition Studies

The potential of this compound as an enzyme inhibitor has been explored in various studies:

- Acetylcholinesterase Inhibition : Some sulfonamide derivatives have demonstrated the ability to inhibit AChE effectively, with IC50 values indicating strong binding affinity. For example, certain derivatives showed IC50 values significantly lower than traditional inhibitors like rivastigmine, suggesting enhanced efficacy .

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | AChE | 6.57 |

| Rivastigmine | AChE | ~30 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of stable sulfonamide bonds which are crucial for biological activity.

- Enzyme Interaction : The compound's structure allows it to bind effectively to active sites on enzymes like AChE and BChE, inhibiting their function and thereby influencing neurotransmitter levels.

Case Studies

In a recent study focusing on the synthesis and characterization of novel sulfonamide compounds derived from benzene sulfonyl chlorides, several derivatives were tested for their antibacterial and anti-inflammatory properties. The results indicated that modifications at the propyl group significantly influenced the biological activity, with some compounds showing enhanced potency against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride?

The synthesis typically involves reacting benzene-1-sulfonyl chloride with a propylsulfamoyl precursor under controlled conditions. For analogous sulfonyl chlorides, reactions are performed in inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or chloroform to stabilize intermediates. Purification often employs recrystallization or column chromatography to achieve high purity .

Q. Which spectroscopic techniques are essential for characterizing sulfonyl chloride derivatives?

Key techniques include:

- IR spectroscopy : Identifies sulfonyl chloride (S=O) stretches near 1200–1250 cm⁻¹ and aromatic C-H bending (~750 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while sulfonamide protons (if present) may show broad signals .

- Mass spectrometry : Confirms molecular weight via [M+H]⁺ or [M-Cl]⁺ fragments .

Q. What purification methods are recommended for sulfonyl chlorides, and how does substituent polarity influence the choice?

- Recrystallization : Suitable for non-polar derivatives (e.g., alkyl-substituted) using solvents like hexane/dichloromethane .

- Chromatography : Required for polar or complex mixtures (e.g., hydroxyl- or nitro-substituted derivatives), with silica gel and ethyl acetate/hexane gradients .

Q. What safety precautions are critical when handling sulfonyl chlorides in laboratory settings?

- Use PPE (gloves, goggles), work in a fume hood, and avoid moisture (hydrolysis releases HCl).

- Store under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonamide derivatives from this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require lower temperatures to avoid side reactions.

- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride minimizes unreacted starting material .

- Catalysis : Triethylamine (TEA) or DMAP can accelerate reactions by neutralizing HCl byproducts .

Q. How does the electronic nature of substituents on the benzene ring affect sulfonyl chloride reactivity?

- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Increase electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitutions .

- Electron-donating groups (e.g., -OCH₃): Reduce reactivity, necessitating harsher conditions (e.g., elevated temperatures) .

Q. What strategies resolve contradictions in spectral data interpretation for sulfonyl chlorides?

- Cross-validation : Compare IR sulfonyl peaks (1204 cm⁻¹) with NMR aromatic signals to confirm substitution patterns .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and verify structural assignments .

Q. How can this compound be utilized in designing enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.